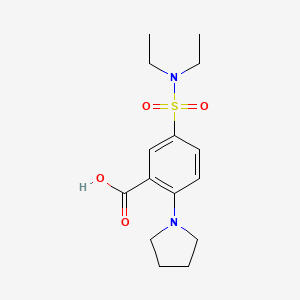

5-(Diethylsulfamoyl)-2-(pyrrolidin-1-yl)benzoic acid

Description

5-(Diethylsulfamoyl)-2-(pyrrolidin-1-yl)benzoic acid is a benzoic acid derivative featuring a diethylsulfamoyl group at position 5 and a pyrrolidin-1-yl substituent at position 2. Its molecular formula is C₁₆H₂₂N₂O₄S, with a molecular weight of 338.42 g/mol . The compound has been cataloged for research purposes, though its commercial availability is currently listed as "discontinued" by suppliers such as CymitQuimica .

Despite its discontinued status, its structural features make it a candidate for comparison with related compounds in medicinal chemistry and drug development.

Structure

3D Structure

Properties

IUPAC Name |

5-(diethylsulfamoyl)-2-pyrrolidin-1-ylbenzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O4S/c1-3-17(4-2)22(20,21)12-7-8-14(13(11-12)15(18)19)16-9-5-6-10-16/h7-8,11H,3-6,9-10H2,1-2H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNBOWLIJCWGZLP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)S(=O)(=O)C1=CC(=C(C=C1)N2CCCC2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301197081 | |

| Record name | 5-[(Diethylamino)sulfonyl]-2-(1-pyrrolidinyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301197081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

554425-46-6 | |

| Record name | 5-[(Diethylamino)sulfonyl]-2-(1-pyrrolidinyl)benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=554425-46-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-[(Diethylamino)sulfonyl]-2-(1-pyrrolidinyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301197081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Diethylsulfamoyl)-2-(pyrrolidin-1-yl)benzoic acid typically involves multi-step organic reactions. One common approach is the sulfonation of 2-(pyrrolidin-1-yl)benzoic acid with diethylsulfamoyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid byproduct.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-(Diethylsulfamoyl)-2-(pyrrolidin-1-yl)benzoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the diethylsulfamoyl group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of new sulfonamide derivatives.

Scientific Research Applications

Pharmaceutical Applications

5-(Diethylsulfamoyl)-2-(pyrrolidin-1-yl)benzoic acid is primarily recognized for its role as an intermediate in the synthesis of various pharmaceuticals. Its structural features allow it to interact with biological systems effectively.

Antifungal Agents

The compound is utilized as a precursor in the development of antifungal medications. Its sulfamoyl group enhances its ability to inhibit fungal growth by interfering with essential metabolic pathways.

Anti-inflammatory Drugs

Research indicates that derivatives of this compound exhibit anti-inflammatory properties. Studies have shown that modifications to the pyrrolidine ring can lead to enhanced efficacy against inflammatory diseases .

Drug Delivery Systems

Recent studies have explored its potential in drug delivery applications, particularly in formulating nanoparticles that can improve the bioavailability of poorly soluble drugs .

Agricultural Applications

In agriculture, this compound serves as a key ingredient in the formulation of pesticides and herbicides.

Pesticide Development

The compound acts as a fine chemical intermediate for synthesizing novel pesticides that target specific pest species while minimizing environmental impact. Its efficacy has been demonstrated in field trials, showcasing significant reductions in pest populations without harming beneficial insects .

Herbicide Formulations

It is also being investigated for use in herbicide formulations, where it contributes to selective weed control mechanisms, thus improving crop yield and sustainability .

Materials Science Applications

The versatility of this compound extends into materials science, particularly in polymer chemistry.

Polymer Monomers

This compound can serve as a monomer in the synthesis of specialty polymers with unique properties, such as enhanced thermal stability and chemical resistance. These polymers find applications in coatings, adhesives, and sealants .

Surfactants

It is also used in the production of surfactants that are essential for various industrial processes, including emulsification and dispersion .

Data Table: Summary of Applications

Case Study 1: Antifungal Efficacy

A study published in Journal of Medicinal Chemistry evaluated the antifungal activity of compounds derived from this compound. The results indicated a significant reduction in fungal growth with minimal cytotoxicity to human cells.

Case Study 2: Pesticide Field Trials

Field trials conducted on crops treated with pesticides synthesized using this compound demonstrated a 70% reduction in target pest populations compared to untreated controls, highlighting its effectiveness and potential for sustainable agriculture practices.

Mechanism of Action

The mechanism of action of 5-(Diethylsulfamoyl)-2-(pyrrolidin-1-yl)benzoic acid involves its interaction with specific molecular targets. The diethylsulfamoyl group can form hydrogen bonds and electrostatic interactions with proteins or enzymes, potentially inhibiting their activity. The pyrrolidinyl group may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

5-(Piperidine-1-sulfonyl)-2-(pyrrolidin-1-yl)benzoic Acid

Molecular Formula : C₁₆H₂₂N₂O₄S

Molecular Weight : 338.42 g/mol

Key Differences :

- The sulfonamide group is substituted with a piperidine ring instead of diethylamine.

- Source: Available commercially (CAS 793727-47-6) with ≥97% purity .

5-[(Dimethylsulfamoyl)amino]-N-[(1-ethylpyrrolidin-2-yl)methyl]-2-methoxybenzamide

Molecular Formula : C₁₈H₂₈N₄O₄S

Molecular Weight : 396.51 g/mol

Key Differences :

- Contains a dimethylsulfamoyl group instead of diethylsulfamoyl.

- Substituted with a methoxy group at position 2 and an ethylpyrrolidine-linked carboxamide moiety.

Implications : The dimethylsulfamoyl group may reduce steric hindrance compared to diethyl, while the methoxy group enhances electron-donating effects .

4-Hydroxy-5-(2-oxo-1-pyrrolidinyl)-benzoic Acid

Molecular Formula: C₁₁H₁₁NO₄ Molecular Weight: 221.21 g/mol Key Differences:

- Lacks a sulfonamide group; instead, position 5 is substituted with a 2-oxo-pyrrolidinyl group.

- Biological Relevance: Isolated from mulberry extracts, this compound is part of a class studied for α-glucosidase and aldose reductase inhibition .

AK318 (STAT5 PROTAC Degrader)

Molecular Formula : C₃₈H₄₀BrF₂N₆O₉PS

Molecular Weight : 906.69 g/mol

Key Differences :

- A complex PROTAC molecule incorporating a pyrrolidine-phosphonic acid scaffold.

- Features a bromophenyl group and a dioxopiperidinyl isoindolinone moiety for targeted protein degradation.

Structural and Functional Analysis

Table 1: Comparative Overview of Key Compounds

Discussion of Key Findings

- Sulfonamide Variations : The diethylsulfamoyl group in the target compound offers greater hydrophobicity than the piperidine-sulfonyl or dimethylsulfamoyl groups, which may influence membrane permeability and metabolic stability .

- Pyrrolidine Modifications : The unmodified pyrrolidine in the target compound contrasts with the 2-oxo-pyrrolidinyl group in the mulberry-derived analog, which may enhance hydrogen-bonding interactions in enzyme inhibition .

Biological Activity

5-(Diethylsulfamoyl)-2-(pyrrolidin-1-yl)benzoic acid is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

- Molecular Formula : C15H22N2O4S

- Molecular Weight : 326.41 g/mol

- CAS Number : 1820647-12-8

Research indicates that this compound may interact with various biological pathways. Its structure suggests potential interactions with enzymes involved in protein degradation and cellular signaling pathways.

Key Mechanisms:

- Proteasome Pathway : The compound may enhance proteasomal activity, which is crucial for protein homeostasis in cells.

- Autophagy-Lysosome Pathway : It potentially promotes autophagic processes, aiding in the degradation of cellular components.

Biological Evaluations

A study conducted on benzoic acid derivatives, including this compound, demonstrated its ability to activate key proteolytic enzymes such as cathepsins B and L. These enzymes play significant roles in cellular degradation processes and have implications in aging and various diseases .

Table 1: Biological Activity Summary

Research Findings

Recent studies highlight the importance of structural modifications in enhancing the biological activity of benzoic acid derivatives. The presence of the diethylsulfamoyl group is hypothesized to contribute to improved binding affinities with target proteins involved in cellular processes.

In Silico Studies

In silico analyses have indicated that compounds like this compound can serve as effective modulators of protein interactions, making them candidates for drug development targeting specific diseases related to protein misfolding and degradation .

Q & A

Q. What are the recommended synthetic routes for 5-(Diethylsulfamoyl)-2-(pyrrolidin-1-yl)benzoic acid?

- Methodological Answer : A common approach involves coupling substituted benzoic acid derivatives with pyrrolidine and sulfonamide groups. For example, coupling agents like 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HBTU) in N,N-dimethylformamide (DMF) at 0–5°C can facilitate amide bond formation. Precise stoichiometric control of diethylsulfamoyl chloride and 2-(pyrrolidin-1-yl)benzoic acid intermediates is critical to avoid side reactions . X-ray crystallography (as used in structurally similar compounds) can validate regioselectivity and confirm the absence of positional isomers .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of:

- High-Performance Liquid Chromatography (HPLC) : To assess purity (>98% recommended for pharmacological studies) .

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions (e.g., diethylsulfamoyl vs. pyrrolidinyl groups).

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., calculated vs. observed m/z).

- Single-Crystal X-ray Diffraction : For unambiguous structural confirmation, as demonstrated in analogous benzoic acid derivatives .

Advanced Research Questions

Q. How can contradictory solubility data for this compound be resolved in different solvent systems?

- Methodological Answer :

- Phase Solubility Studies : Perform systematic solubility tests in buffered solutions (e.g., pH 1.2–7.4) and organic solvents (DMF, DMSO) at controlled temperatures (25°C ± 0.5°C).

- Hansen Solubility Parameters : Calculate Hansen solubility spheres to predict miscibility gaps.

- Cross-Validation : Compare results with structurally related compounds, such as 5-fluoro-2-hydroxybenzoic acid, which exhibits pH-dependent solubility due to carboxylate ionization .

Q. What experimental strategies are recommended to analyze potential tautomeric or conformational isomers?

- Methodological Answer :

- Dynamic NMR Spectroscopy : Monitor temperature-dependent chemical shift changes (e.g., 298–343 K) to detect slow-exchange tautomers.

- Density Functional Theory (DFT) : Calculate energy barriers for tautomerization/conformational changes.

- Crystallographic Analysis : Resolve ambiguities in solid-state structures, as done for 2-[2-hydroxy-4-(pyrrolidin-1-yl)benzoyl]benzoic acid .

Q. How can researchers design experiments to assess the environmental fate of this compound?

- Methodological Answer : Adopt a tiered approach inspired by environmental toxicology frameworks :

- Laboratory Studies :

- Hydrolysis Kinetics : Measure degradation rates in aqueous buffers (pH 4–9) at 25°C and 50°C.

- Photolysis : Exclude/use UV light (λ = 290–400 nm) to simulate sunlight-driven degradation.

- Ecotoxicology Assays :

- Microcosm Models : Evaluate biodegradation in soil/water systems spiked with the compound.

- Bioaccumulation : Use OECD 305 guidelines to assess partitioning in aquatic organisms.

Q. What statistical methods are appropriate for resolving contradictions in bioactivity data across studies?

- Methodological Answer :

- Meta-Analysis : Aggregate data from multiple studies using random-effects models to account for heterogeneity.

- Multivariate Regression : Identify confounding variables (e.g., cell line variability, assay protocols).

- Bland-Altman Plots : Quantify systematic biases between laboratories.

- Power Analysis : Ensure future studies are adequately powered (α = 0.05, β = 0.2) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.